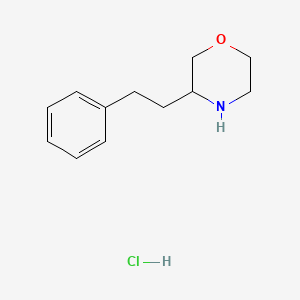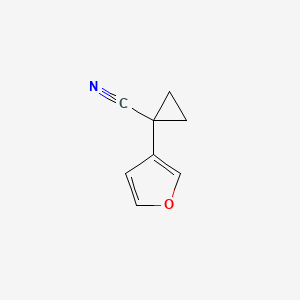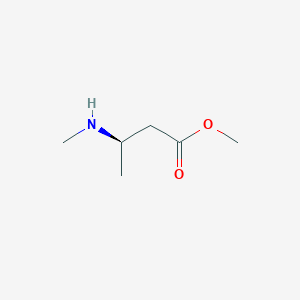
Methyl (R)-3-(methylamino)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3R)-3-(methylamino)butanoate is an organic compound with a specific stereochemistry, indicated by the (3R) configuration. This compound is a methyl ester derivative of 3-(methylamino)butanoic acid. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(methylamino)butanoate typically involves the esterification of 3-(methylamino)butanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of methyl (3R)-3-(methylamino)butanoate may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the esterification reaction, providing better control over reaction parameters and improving the overall sustainability of the process .
化学反応の分析
Types of Reactions
Methyl (3R)-3-(methylamino)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed
Oxidation: The major product is 3-(methylamino)butanoic acid.
Reduction: The major product is 3-(methylamino)butanol.
Substitution: The products depend on the nucleophile used, but typically include substituted esters or alcohols.
科学的研究の応用
Methyl (3R)-3-(methylamino)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用機序
The mechanism of action of methyl (3R)-3-(methylamino)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(methylamino)butanoic acid, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 3-aminobutanoate: Similar structure but lacks the methyl group on the amino nitrogen.
Ethyl (3R)-3-(methylamino)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl (3S)-3-(methylamino)butanoate: Stereoisomer with the (3S) configuration.
Uniqueness
Methyl (3R)-3-(methylamino)butanoate is unique due to its specific (3R) stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemistry can result in different biological activities and chemical properties compared to its stereoisomers and structurally similar compounds .
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
methyl (3R)-3-(methylamino)butanoate |
InChI |
InChI=1S/C6H13NO2/c1-5(7-2)4-6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1 |
InChIキー |
HMEOAJAQJYMXBL-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](CC(=O)OC)NC |
正規SMILES |
CC(CC(=O)OC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


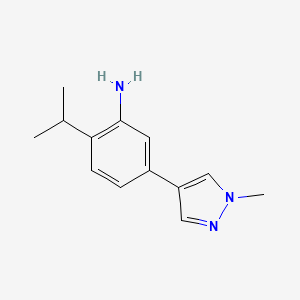
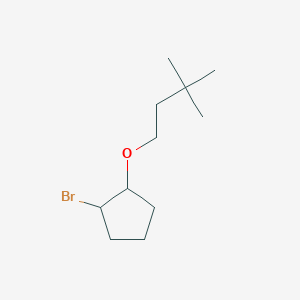
![3-Methyl-3-[2-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13615060.png)
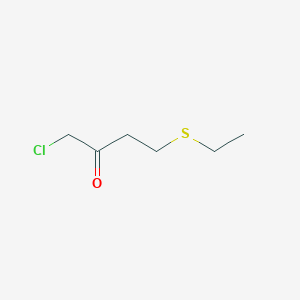
![n-Methyl-1-(2'-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B13615078.png)
![3-[2-(Methylsulfanyl)phenyl]propanenitrile](/img/structure/B13615085.png)

![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B13615096.png)
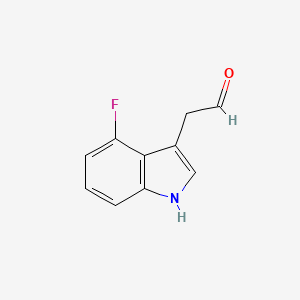
![2-amino-N-[(pyridin-4-yl)methyl]acetamidedihydrochloride](/img/structure/B13615116.png)
